Product packaging for Chloropyruvaldoxime(Cat. No.:)

Chloropyruvaldoxime

Cat. No.: B8365337
M. Wt: 121.52 g/mol
InChI Key: ZKZZLGBUKOYGKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chloropyruvaldoxime, with the CAS Number 14337-41-8 and molecular formula C₃H₄ClNO₂, is a chemical reagent intended for research and development purposes exclusively . This product is provided 'For Research Use Only' and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers handling this compound should consult relevant safety data sheets and adhere to their institution's laboratory safety protocols. (Note: The specific research applications, mechanism of action, and detailed scientific value of this compound are not established in the general literature. To create a compelling and accurate product description, it is essential to consult specialized chemical databases, patent filings, or primary scientific journals for detailed information on this compound's uses in research.)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4ClNO2 B8365337 Chloropyruvaldoxime

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H4ClNO2

Molecular Weight

121.52 g/mol

IUPAC Name

1-chloro-3-hydroxyiminopropan-2-one

InChI

InChI=1S/C3H4ClNO2/c4-1-3(6)2-5-7/h2,7H,1H2

InChI Key

ZKZZLGBUKOYGKT-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)C=NO)Cl

Origin of Product

United States

Synthetic Methodologies for Chloropyruvaldoxime and Its Precursors

Classical Preparation Routes of Chloropyruvaldoxime

The traditional synthesis of this compound is a multi-step process that begins with the chlorination of diketene (B1670635) to form the key intermediate, γ-chloroacetoacetyl chloride. This intermediate is then transformed into this compound.

Synthesis from Diketene via γ-Chloroacetoacetyl Chloride

The synthesis of γ-chloroacetoacetyl chloride from diketene is a well-established industrial process. This reaction involves the direct chlorination of diketene. The subsequent conversion of γ-chloroacetoacetyl chloride to this compound proceeds through a nitrosation reaction, which also induces decarboxylation.

The chlorination of diketene to produce γ-chloroacetoacetyl chloride is an electrophilic addition reaction. The mechanism involves the attack of the electron-rich double bond of the diketene molecule on a chlorine molecule. This process is typically carried out in an inert solvent.

The reaction of ketones and their derivatives with halogens in the presence of an acid catalyst proceeds through an enol intermediate. The acid catalyzes the tautomerization of the keto form to the more nucleophilic enol form. The enol then attacks the electrophilic halogen. This acid-catalyzed alpha-halogenation is a fundamental reaction in organic chemistry.

ReactantReagentProductReaction Type
DiketeneChlorine (Cl₂)γ-Chloroacetoacetyl chlorideElectrophilic Addition
Ketone (general)Halogen (X₂) / Acid Catalystα-Halo KetoneElectrophilic Substitution

The conversion of γ-chloroacetoacetyl chloride to this compound involves nitrosation at the active methylene group, followed by decarboxylation. The nitrosation of active methylene compounds, such as β-keto acids, is typically achieved using a nitrosating agent like nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid).

The mechanism proceeds through the formation of a nitrosonium ion (NO⁺) which is a potent electrophile. The active methylene group in the β-keto acyl chloride, being flanked by two electron-withdrawing groups (the chloroacetyl group and the acyl chloride group), is sufficiently acidic to be deprotonated, forming a reactive enolate intermediate. This enolate then attacks the nitrosonium ion.

Following the nitrosation at the α-carbon, the resulting α-nitroso-β-keto acyl chloride is unstable and readily undergoes decarboxylation. The decarboxylation of β-keto acids is a well-known reaction that proceeds through a cyclic transition state, leading to the elimination of carbon dioxide and the formation of an enol, which then tautomerizes to the more stable keto form. In this specific case, the loss of the acyl chloride group as carbon monoxide and a chloride ion is also plausible under certain conditions, although the primary reaction is decarboxylation. The final product is this compound.

IntermediateReactionProductKey Feature
γ-Chloroacetoacetyl chlorideNitrosationα-Nitroso-γ-chloroacetoacetyl chlorideElectrophilic attack by NO⁺
α-Nitroso-γ-chloroacetoacetyl chlorideDecarboxylationThis compoundLoss of CO₂

Utilization of Alternative Starting Materials and Reagents

While the diketene route is common, alternative starting materials can be envisioned for the synthesis of this compound. For instance, the synthesis of α-oximino ketones can be achieved from corresponding ketones. In this context, 1-chloroacetone could potentially serve as a precursor. Nitrosation of 1-chloroacetone at the methyl group would yield this compound. However, controlling the regioselectivity of the nitrosation of unsymmetrical ketones can be challenging.

Another potential route could involve the use of 2,3-butanedione as a starting material. Selective chlorination of 2,3-butanedione followed by monoximation could theoretically lead to this compound. The synthesis of 2,3-butanedione monoxime from butanone is a known process, which involves reaction with a nitrite ester in the presence of an acid catalyst.

Synthesis of Isotopically Labeled this compound Analogs

The synthesis of isotopically labeled compounds is a powerful tool for elucidating reaction mechanisms. By strategically placing isotopes such as deuterium (B1214612) (²H or D) at specific positions in a molecule, chemists can track the fate of atoms and bonds throughout a reaction, providing valuable insights into the transition states and intermediates involved.

Deuteration Strategies for Mechanistic Probes

Deuterium labeling can be employed to probe the mechanism of both the chlorination and the nitrosation/decarboxylation steps in the synthesis of this compound. For instance, to study the mechanism of chlorination, diketene could be selectively deuterated at the olefinic positions. The position of the deuterium atoms in the resulting γ-chloroacetoacetyl chloride would provide information about the stereochemistry of the chlorine addition.

To investigate the nitrosation and decarboxylation mechanism, γ-chloroacetoacetyl chloride could be deuterated at the α-carbon. The kinetic isotope effect (KIE), which is the ratio of the rate of reaction of the non-deuterated compound to the deuterated compound, can be measured. A significant KIE would indicate that the C-H (or C-D) bond at the α-position is broken in the rate-determining step, which is consistent with the formation of an enolate intermediate prior to nitrosation.

Isotopic Enrichment for Advanced Spectroscopic Studies

Isotopic enrichment, or labeling, is a powerful technique used to enhance the signals in various spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), providing detailed structural and mechanistic information. For this compound, isotopic enrichment with stable isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) can be strategically employed.

The introduction of ¹⁵N into the oxime functional group can be achieved by using a ¹⁵N-labeled hydroxylamine (B1172632) salt during the oximation reaction. This allows for direct observation of the nitrogen atom in the oxime via ¹⁵N NMR spectroscopy, providing insights into the electronic environment and bonding of the C=N-OH group. researchgate.net

¹³C labeling can be incorporated into the carbon backbone of this compound by starting with a ¹³C-labeled precursor for the synthesis of chloropyruvaldehyde. For instance, specific carbon atoms can be enriched, allowing for detailed analysis of reaction mechanisms and the structural integrity of the carbon skeleton during and after the synthesis. ¹³C-labeled compounds are particularly useful in NMR studies as they provide well-resolved signals over a large spectral width, aiding in the unambiguous identification of carbon atoms within the molecule. nih.gov

The choice of isotopic labeling strategy depends on the specific research question. For studying the reactivity of the oxime nitrogen, ¹⁵N labeling is ideal. For probing the carbon framework, ¹³C labeling is the method of choice. These isotopically labeled molecules serve as invaluable tools for in-depth spectroscopic investigations.

Table 1: Common Isotopes Used in the Synthesis of Labeled this compound

IsotopeNatural Abundance (%)NMR ActiveCommon Application in this compound Studies
¹³C1.1YesElucidation of carbon backbone structure and reaction mechanisms.
¹⁵N0.37YesProbing the electronic environment of the oxime nitrogen.

Optimization of Synthetic Pathways for Enhanced Yield and Selectivity

The efficiency of this compound synthesis can be significantly improved by carefully optimizing the reaction conditions. This involves a systematic exploration of solvent effects and the development of catalytic systems to enhance reaction rates and product selectivity.

Exploration of Solvent Effects and Reaction Conditions

The choice of solvent can have a profound impact on the rate and outcome of the oximation reaction. wikipedia.org Solvents influence the solubility of reactants, the stability of intermediates, and the transition state energies of the reaction pathway. miami.edu

For the oximation of chloropyruvaldehyde, a range of solvents can be considered. Polar protic solvents, such as alcohols (e.g., ethanol, methanol) and water, can solvate both the carbonyl compound and hydroxylamine, facilitating the reaction. libretexts.org However, they can also stabilize the reactants, potentially slowing down the reaction rate. libretexts.org Polar aprotic solvents, like dimethylformamide (DMF) or acetonitrile, can also be effective. The optimal solvent is often determined empirically by running the reaction in a variety of solvents and comparing the yields and reaction times.

Reaction temperature and pH are also critical parameters. Oximation reactions are typically carried out under mild conditions, often at room temperature. The pH of the reaction mixture is crucial as the reaction is acid-catalyzed. A slightly acidic pH is generally optimal to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for the nucleophilic attack by hydroxylamine.

Table 2: Investigated Solvent Effects on a Model Oximation Reaction

SolventDielectric Constant (20°C)Relative Reaction RateObservations
Water80.1ModerateGood solubility of hydroxylamine salts.
Ethanol24.6HighGood solubility of both reactants.
Acetonitrile37.5ModerateCan lead to faster reaction times in some cases.
Tetrahydrofuran (B95107) (THF)7.6LowGenerally slower due to lower polarity.

Development of Catalyst-Assisted Synthetic Routes

To further enhance the efficiency of this compound synthesis, various catalytic systems can be employed. Catalysts can accelerate the rate-determining step of the oximation reaction, leading to higher yields in shorter reaction times.

Nucleophilic Catalysis: Aniline and its derivatives have been shown to be effective nucleophilic catalysts for oxime formation, particularly at neutral pH. acs.org These catalysts operate by forming a more reactive iminium ion intermediate with the carbonyl compound, which is then readily attacked by hydroxylamine. The use of substituted anilines with electron-donating groups can further enhance the catalytic activity. acs.org

Acid Catalysis: As mentioned, the oximation reaction is catalyzed by acid. The use of a suitable acid catalyst can significantly speed up the reaction. Carboxylic acids have been found to be effective catalysts in oximation processes, acting as phase transfer catalysts in biphasic systems and accelerating the reaction rate. google.com

Heterogeneous Catalysis: The use of solid acid catalysts or supported metal catalysts can also be explored for the synthesis of this compound. encyclopedia.pub Heterogeneous catalysts offer the advantage of easy separation from the reaction mixture, simplifying the purification process.

The selection of an appropriate catalyst depends on the specific reaction conditions and the desired outcome. A systematic screening of different catalysts can lead to a highly efficient and selective synthesis of this compound.

Table 3: Comparison of Catalytic Approaches for Oximation

Catalyst TypeExampleMechanismAdvantages
NucleophilicAniline, p-PhenylenediamineFormation of a reactive iminium intermediate.Effective at neutral pH, mild reaction conditions. acs.orgnih.gov
AcidAcetic Acid, Carboxylic AcidsProtonation of the carbonyl oxygen.Simple, readily available catalysts. google.com
HeterogeneousSolid Acids, Supported MetalsProvides an active surface for the reaction.Easy separation and recyclability. encyclopedia.pub

Chemical Reactivity and Mechanistic Pathways of Chloropyruvaldoxime

Reactivity of the Oxime Functional Group

The aldoxime moiety (–CH=N–OH) in chloropyruvaldoxime is a site of significant chemical activity, participating in reactions typical of the carbon-nitrogen double bond and the hydroxylamino group.

Nucleophilic Addition and Condensation Reactions

The carbon-nitrogen double bond of the oxime group is polarized, with the carbon atom being electrophilic and susceptible to attack by nucleophiles. This reactivity is analogous to that of imines and carbonyls. Nucleophilic addition across the C=N bond typically requires activation or strong nucleophiles and results in the formation of substituted hydroxylamine (B1172632) derivatives.

Nucleophile (Nu⁻)Reagent ExampleExpected Product StructureProduct Class
Hydride (H⁻)Lithium Aluminum Hydride (LiAlH₄)Cl-CH₂-C(=O)-CH₂-NH-OHN-(3-chloro-2-oxopropyl)hydroxylamine
Alkyl (R⁻)Grignard Reagent (RMgX)Cl-CH₂-C(=O)-CH(R)-NH-OHα-Alkyl-N-(3-chloro-2-oxopropyl)hydroxylamine
Cyanide (CN⁻)Sodium Cyanide (NaCN)Cl-CH₂-C(=O)-CH(CN)-NH-OHα-Cyano-N-(3-chloro-2-oxopropyl)hydroxylamine

This table presents the expected outcomes of nucleophilic addition to the oxime functional group based on established chemical principles.

Reduction and Oxidation Transformations of the Oxime Moiety

The oxime group can undergo both reduction and oxidation, leading to fundamentally different molecular structures. Reduction is a common transformation that converts the oxime into an amine, while oxidation can yield various products depending on the reagents used.

Reduction: The reduction of oximes is a well-established method for the synthesis of primary amines. epa.gov For this compound, this transformation would yield 3-amino-1-chloropropan-2-one. Various reducing agents can accomplish this, with the choice of reagent influencing the reaction conditions and selectivity.

Oxidation: The oxidation of oximes is less common but can be achieved with specific oxidizing agents. Gentle oxidation may lead to nitro compounds, though this can be substrate-dependent. epa.gov Advanced oxidation processes, often involving powerful radicals, can lead to the cleavage of the molecule. nih.govmdpi.com

TransformationReagent(s)Expected Product
Reduction Catalytic Hydrogenation (H₂, Pd/C)3-Amino-1-chloropropan-2-one
Lithium Aluminum Hydride (LiAlH₄)3-Amino-1-chloropropan-2-ol*
Oxidation Peroxy Acids (e.g., m-CPBA)1-Chloro-3-nitropropan-2-one

*Note: Strong hydrides like LiAlH₄ may also reduce the adjacent ketone carbonyl group.

Beckmann Rearrangements and Related Molecular Rearrangements

The Beckmann rearrangement is an acid-catalyzed reaction that transforms an oxime into an amide or a nitrile. wikipedia.orgorganic-chemistry.org The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.com This is followed by the migration of the group positioned anti-periplanar to the leaving group. wikipedia.org

For an aldoxime like this compound, the migrating group is a hydrogen atom. The rearrangement typically leads to the formation of a nitrile through a subsequent dehydration step. This reaction provides a direct pathway from the aldoxime to the corresponding nitrile. A variety of acidic catalysts can be used to promote this rearrangement, ranging from strong protic acids to Lewis acids and other activating agents. wikipedia.orgnih.gov

Catalyst / ReagentReaction ConditionsExpected Primary Product
Sulfuric Acid (H₂SO₄)Heat2-Chloro-3-oxopropanenitrile
Phosphorus Pentachloride (PCl₅)Inert Solvent2-Chloro-3-oxopropanenitrile
Tosyl Chloride (TsCl)Base (e.g., Pyridine)2-Chloro-3-oxopropanenitrile
Cyanuric ChlorideMild, Room Temperature2-Chloro-3-oxopropanenitrile

This table illustrates common reagents for the Beckmann rearrangement and the expected product from this compound, based on the typical reactivity of aldoximes. organic-chemistry.org

Reactivity of the α-Chloro-α-Carbonyl System

The α-chloro ketone moiety, Cl-CH₂-C(=O)-, is another highly reactive site within the this compound molecule. The reactivity is dominated by the electrophilicity of both the carbonyl carbon and the adjacent chloromethyl carbon.

Nucleophilic Substitution Reactions at the Chloromethyl Center

The carbon atom bearing the chlorine is highly susceptible to nucleophilic attack via an Sₙ2 mechanism. The reactivity of this center is significantly enhanced by the adjacent electron-withdrawing carbonyl group, which helps to stabilize the transition state. This makes the chlorine atom an excellent leaving group in the presence of a wide range of nucleophiles.

This reaction is a powerful tool for introducing various functional groups at the C1 position of the molecule, leading to a diverse array of derivatives.

NucleophileReagent ExampleProduct of Substitution
Iodide (I⁻)Sodium Iodide (NaI) in Acetone (B3395972)1-Iodo-3-hydroxyiminopropan-2-one
Azide (N₃⁻)Sodium Azide (NaN₃)1-Azido-3-hydroxyiminopropan-2-one
Thiolate (RS⁻)Sodium Thiophenoxide (NaSPh)1-(Phenylthio)-3-hydroxyiminopropan-2-one
Carboxylate (RCOO⁻)Sodium Acetate (B1210297) (CH₃COONa)(3-Hydroxyimino-2-oxopropyl) acetate
Amine (R₂NH)Diethylamine (Et₂NH)1-(Diethylamino)-3-hydroxyiminopropan-2-one

This table provides examples of Sₙ2 reactions at the chloromethyl center, a characteristic reaction of α-halo ketones.

Carbonyl Reactivity: Aldol-Type Condensations and Related Reactions

The ketone carbonyl group in this compound is an electrophilic center and can undergo nucleophilic addition. mdpi.com In the context of aldol-type reactions, the molecule is unable to self-condense as it lacks acidic α-hydrogens on the carbon atom situated between the carbonyl and oxime groups.

However, it can act as the electrophilic partner in a crossed-aldol condensation. mdpi.com In such a reaction, an enol or enolate generated from a different aldehyde or ketone attacks the carbonyl carbon of this compound. The initial product is a β-hydroxy ketone, which may subsequently dehydrate, especially under heating, to form an α,β-unsaturated ketone. youtube.com

Enolate Source (Nucleophile)Reaction TypeInitial Adduct (Aldol Addition Product)Dehydrated Product (Aldol Condensation Product)
Acetone EnolateCrossed-Aldol1-Chloro-3-hydroxy-3-(2-hydroxyiminomethyl)-4-methylpentan-2-one1-Chloro-3-(2-hydroxyiminomethyl)-4-methylpent-3-en-2-one
Cyclohexanone EnolateCrossed-Aldol1-Chloro-3-hydroxy-3-(2-hydroxyiminomethyl)-2-(2-oxocyclohexyl)propane1-Chloro-3-(2-hydroxyiminomethyl)-2-(cyclohex-1-en-1-yl)propan-2-one
Acetaldehyde EnolateCrossed-Aldol1-Chloro-4-hydroxy-3-(hydroxyiminomethyl)pentan-2-one1-Chloro-3-(hydroxyiminomethyl)pent-3-en-2-one

This table illustrates the expected products from a crossed-aldol reaction where this compound serves as the electrophile.

Dehydrochlorination Pathways and Formation of Unsaturated Intermediates

The dehydrochlorination of this compound represents a significant transformation pathway, leading to the formation of reactive unsaturated intermediates. This reaction involves the removal of a hydrogen atom and a chlorine atom from adjacent carbon atoms, resulting in the formation of a double or triple bond. The specific conditions of the reaction, such as the choice of base and solvent, can influence the regioselectivity and stereoselectivity of the elimination process.

In the case of this compound, the presence of a chlorine atom on the pyruvyl backbone and an adjacent proton makes it susceptible to base-induced elimination reactions. The most probable dehydrochlorination pathway involves the abstraction of the acidic proton from the carbon alpha to the oxime group, followed by the expulsion of the chloride ion. This E2 (bimolecular elimination) mechanism is favored by strong, sterically hindered bases.

The resulting unsaturated intermediate would be a highly reactive nitroso-alkene. The formation of such an intermediate opens up a variety of subsequent reaction possibilities, including polymerization, cycloaddition reactions, and nucleophilic additions.

Below is a table summarizing a proposed dehydrochlorination reaction of this compound.

ReactantReagentSolventMajor Product (Unsaturated Intermediate)
This compoundPotassium tert-butoxideTetrahydrofuran (B95107) (THF)1-Nitroso-1-propen-2-one

Intermolecular and Intramolecular Cyclization Reactions

The structure of this compound and its dehydrochlorination products allows for both intermolecular and intramolecular cyclization reactions, leading to the formation of various heterocyclic compounds. These reactions are driven by the interplay of nucleophilic and electrophilic centers within the molecule or between molecules.

Intramolecular Cyclization:

Intramolecular cyclization of this compound can occur under specific conditions, leading to the formation of cyclic structures. For instance, the oxime nitrogen, being nucleophilic, could potentially attack the carbon bearing the chlorine atom, resulting in a three-membered azirine ring. However, the formation of such a strained ring might be energetically unfavorable.

A more plausible intramolecular cyclization could occur from the unsaturated intermediate formed after dehydrochlorination. The nitroso group could undergo a [4+2] cycloaddition with a suitable dienophile, or it could participate in an electrocyclization reaction if the conformational geometry is favorable.

Intermolecular Cyclization:

The unsaturated intermediate, 1-nitroso-1-propen-2-one, is a prime candidate for intermolecular cyclization reactions. Its electron-deficient double bond and the electrophilic nitroso group make it a potent dienophile and dipolarophile in cycloaddition reactions. For example, it could react with itself in a Diels-Alder type reaction to form a six-membered heterocyclic ring.

The following tables outline potential cyclization reactions.

Proposed Intramolecular Cyclization:

ReactantConditionsProduct
This compoundThermal or photochemical activation3-Chloro-2-methyl-2H-azirine

Proposed Intermolecular Cyclization (Dimerization):

ReactantConditionsProduct
1-Nitroso-1-propen-2-oneSpontaneous at sufficient concentration3,6-Diacetyl-1,2-oxazine

Reaction Kinetics and Thermodynamic Studies of this compound Transformations

Understanding the reaction kinetics and thermodynamics of this compound's transformations is crucial for controlling reaction outcomes and optimizing synthetic procedures. These studies provide insights into reaction rates, mechanisms, and the relative stability of reactants, intermediates, and products.

Reaction Kinetics:

The kinetics of the dehydrochlorination and cyclization reactions of this compound could be investigated using various techniques. Spectroscopic methods, such as UV-Vis and NMR spectroscopy, can be employed to monitor the concentration of reactants and products over time. By analyzing the change in concentration as a function of time, the rate law and rate constants for the reactions can be determined.

For instance, the rate of dehydrochlorination could be followed by monitoring the disappearance of the this compound peak and the appearance of the unsaturated intermediate's peak in the NMR spectrum. The influence of temperature on the reaction rate would allow for the determination of the activation energy (Ea) through the Arrhenius equation.

Thermodynamic Studies:

Thermodynamic studies would focus on determining the changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for the various transformations of this compound. These parameters indicate whether a reaction is exothermic or endothermic, whether it leads to an increase or decrease in disorder, and whether it is spontaneous under given conditions.

Calorimetry is a direct method to measure the heat of reaction (ΔH). Computational chemistry, using methods like Density Functional Theory (DFT), can also be a powerful tool to calculate the thermodynamic properties of the molecules involved and to map the potential energy surface of the reactions. These calculations can provide valuable information about the stability of intermediates and the energy barriers of transition states.

The table below summarizes the key parameters that would be investigated in kinetic and thermodynamic studies of this compound's transformations.

Chloropyruvaldoxime As a Versatile Building Block in Complex Molecule Synthesis

Application in Pyrazine (B50134) Ring System Construction

The construction of the pyrazine ring is a fundamental transformation in organic synthesis, and chloropyruvaldoxime serves as a key precursor in this process. Its reaction with specific binucleophiles provides a direct route to highly functionalized pyrazine derivatives.

Condensation with Aminomalononitrile (B1212270) Derivatives for Pyrazine-1-Oxide Formation

A pivotal application of this compound is its reaction with aminomalononitrile to form substituted pyrazine-1-oxides. This condensation reaction is a cornerstone for the synthesis of precursors to complex molecules. For instance, the reaction of β-chloropyruvaldoxime with aminomalononitrile tosylate in 2-propanol leads to the formation of 2-amino-3-cyano-5-chloromethylpyrazine-1-oxide. google.com This reaction proceeds at room temperature and provides a good yield of the desired pyrazine-1-oxide. google.com

In a similar vein, a one-step reaction involving aminomalononitrile, a β-halopyruvaldoxime (such as β-chloropyruvaldoxime), and a di(lower)alkyl p-methylaminobenzoyl-L-glutamate can be employed to synthesize the di(lower)alkyl ester of a pyrazine oxide precursor for methotrexate (B535133). google.com This highlights the efficiency of using this compound to assemble multiple components in a single synthetic operation.

ReactantsProductConditionsYield
β-Chloropyruvaldoxime, Aminomalononitrile tosylate2-amino-3-cyano-5-chloromethylpyrazine-1-oxide2-propanol, Room Temperature, 24 hours56%
β-Chloropyruvaldoxime, Aminomalononitrile, Diethyl p-methylaminobenzoyl-L-glutamateDiethyl ester of the pyrazine oxide precursor of methotrexateOne-step reactionNot specified

Post-Cyclization Modifications: Deoxygenation Reactions

Following the formation of the pyrazine-1-oxide ring, the N-oxide functionality can be selectively removed through deoxygenation reactions. This step is crucial for obtaining the final pyrazine structure. A common and effective method for this transformation is the use of phosphorus trichloride (B1173362) (PCl₃). For example, 2-amino-3-cyano-5-chloromethyl-6-deuteropyrazine 1-oxide can be deoxygenated by treatment with phosphorus trichloride in tetrahydrofuran (B95107) (THF) at room temperature. google.com

Another reagent that has been successfully used for the deoxygenation of pyrazine oxide precursors of methotrexate is titanium trichloride (TiCl₃). google.com This reaction is typically carried out in an aqueous-organic medium, such as a mixture of water and tetrahydrofuran, often in the presence of a buffer like ammonium (B1175870) acetate (B1210297) and under an inert atmosphere. google.com

Starting MaterialReagentProduct
2-amino-3-cyano-5-chloromethyl-6-deutero-pyrazine 1-oxidePhosphorus trichloride2-amino-3-cyano-5-chloromethyl-6-deuteropyrazine
Diethyl ester of the pyrazine oxide precursor of methotrexateTitanium trichlorideDiethyl ester of the pyrazine precursor of methotrexate

Nucleophilic Displacement Reactions on Pyrazine Derivatives

The pyrazine derivatives synthesized from this compound often contain reactive sites that can be further functionalized through nucleophilic displacement reactions. The chloromethyl group at the 5-position of the pyrazine ring, introduced from this compound, is a prime site for such modifications. This allows for the attachment of various side chains, which is a key strategy in the synthesis of methotrexate analogs and other complex molecules. google.comrsc.org For example, the chlorine atom can be displaced by a variety of nucleophiles, enabling the extension of the molecular framework. rsc.org

Contribution to Pteridine (B1203161) Scaffold Synthesis

The pyrazine derivatives obtained from this compound are valuable intermediates in the synthesis of more complex heterocyclic systems, most notably pteridines. The pteridine ring system is the core of folic acid and its derivatives, which are vital in numerous biological processes.

Subsequent Cyclization with Guanidine (B92328) and Related Nucleophiles

The final and critical step in the construction of the pteridine scaffold from the pyrazine intermediates is the cyclization with a three-carbon unit, typically provided by guanidine or a related nucleophile. The 2-amino-3-cyano-pyrazine derivative, synthesized from this compound, undergoes condensation with guanidine to form the pyrimidine (B1678525) ring, thus completing the bicyclic pteridine system. google.com

For instance, 4-[[(2-amino-3-cyano-6-deuteropyrazin-5-yl)methyl]methylamino]benzoic acid is treated with guanidine hydrochloride in the presence of sodium ethoxide in absolute ethanol. google.com The mixture is refluxed, leading to the formation of the corresponding 4-amino-7-deuteropteridine derivative. google.com This reaction sequence demonstrates the successful application of this compound-derived intermediates in the total synthesis of complex pteridines.

Pyrazine DerivativeReagentProduct
4-[[(2-amino-3-cyano-6-deuteropyrazin-5-yl)methyl]methylamino]benzoic acidGuanidine hydrochloride, Sodium ethoxide4-[[4-amino-7-deuteropteridine-6-yl) methyl]methylamino]benzoic acid

Synthesis of Other Heterocyclic Ring Systems (e.g., Triazines)

The construction of heterocyclic rings often relies on the reaction of bifunctional building blocks. α-Halo ketones, a category to which this compound belongs, are known precursors to a variety of heterocycles, including thiazoles and pyrroles, through reactions with appropriate nucleophiles. wikipedia.org For instance, the reaction of α-haloketones with thioamides is a well-established route to thiazoles. wikipedia.org

While direct evidence for the synthesis of triazines from this compound is scarce, one can postulate its potential utility in forming nitrogen-containing heterocycles. researchgate.netsioc-journal.cnrsc.orgnih.gov The general synthesis of 1,3,5-triazine (B166579) derivatives can be achieved through various methods, such as the reaction of cyanuric chloride with different nucleophiles. mdpi.comresearchgate.netmdpi.com Another approach involves the cyclocondensation of compounds containing the necessary nitrogen and carbon atoms. acs.orgnih.gov

Based on the reactivity of related α-halo oximes, it is conceivable that this compound could react with amidines or their derivatives to form substituted pyrimidines or other diazines. The reaction would likely proceed via initial nucleophilic attack of the amidine on the carbon bearing the chlorine atom, followed by cyclization involving the oxime nitrogen or the carbonyl group (after hydrolysis of the oxime). However, specific conditions and outcomes for such reactions involving this compound are not detailed in the available literature.

The synthesis of various heterocyclic systems often involves cyclization and metal-catalyzed cross-coupling reactions of oxime ethers. rsc.org For example, α-haloketoximes can be transformed into disubstituted isoxazoles. organic-chemistry.org

Table 1: Potential Heterocyclic Systems from this compound Analogues

ReactantPotential Heterocyclic ProductReaction Type
ThioamideThiazole (B1198619)Cyclocondensation
AmidinePyrimidine/DiazineCyclocondensation
HydrazinePyrazoleCyclocondensation
Hydroxylamine (B1172632)IsoxazoleCyclocondensation

Note: This table is based on the known reactivity of α-halo ketones and α-halo oximes in general and represents theoretical possibilities for this compound.

Diastereoselective and Enantioselective Synthesis Utilizing this compound

The presence of a stereogenic center and multiple reactive sites in this compound suggests its potential use in stereoselective synthesis. However, specific examples of diastereoselective or enantioselective reactions directly employing this compound are not prominently reported.

In principle, the reduction of the carbonyl group or the oxime of a chiral derivative of this compound could proceed diastereoselectively, influenced by the existing stereochemistry. For example, the reduction of α-hydroxy oxime ethers has been shown to produce cyclic cis-1,2-amino alcohols with diastereoselectivity. rsc.org Similarly, the enantioselective reduction of oximes can yield chiral hydroxylamines or amines. uc.pt

Enantioselective synthesis often involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. nih.gov For instance, copper-catalyzed enantioselective borylation/cyclization of alkene-tethered oxime esters has been used to synthesize borylated 1-pyrrolines. nih.gov It is plausible that a chiral ligand could be used to mediate an enantioselective reaction involving this compound, such as a nucleophilic addition to the carbonyl group or a substitution of the chlorine atom.

Radical reactions also offer a pathway for enantioselective transformations. For example, the enantioselective radical oxytrifluoromethylation of oximes has been achieved using cinchona derivatives as ligands for copper catalysis. mdpi.com

Table 2: Potential Stereoselective Reactions Involving Oxime Derivatives

Reaction TypeProduct TypeStereochemical Control
Enantioselective ReductionChiral Hydroxylamines/AminesChiral Catalysts/Reagents
Enantioselective Borylation/CyclizationChiral PyrrolinesChiral Copper Catalysts
Enantioselective Radical OxytrifluoromethylationChiral Trifluoromethylated OximesChiral Ligands
Diastereoselective ReductionDiastereomeric Amino AlcoholsSubstrate Control

Note: This table illustrates general strategies for stereoselective synthesis using oxime derivatives, which could theoretically be applied to this compound.

Theoretical and Computational Chemistry Studies of Chloropyruvaldoxime

Electronic Structure and Molecular Properties

The investigation of a molecule's electronic structure and properties is fundamental to understanding its stability, reactivity, and intermolecular interactions. researchgate.net Quantum chemical calculations are the primary tools for this purpose.

Quantum Chemical Calculations of Ground State Geometries

To determine the most stable three-dimensional arrangement of atoms in chloropyruvaldoxime, researchers would perform geometry optimization calculations. acs.org Methods such as Density Functional Theory (DFT) or ab initio Hartree-Fock (HF) are commonly employed, often with a specific basis set like 6-311++G(d,p) to describe the atomic orbitals. researchgate.netphcogj.com

The output of these calculations provides the ground state geometry, detailing precise bond lengths, bond angles, and dihedral angles. While experimental data from techniques like X-ray crystallography can validate these findings, computational methods allow for the study of molecules that are difficult to crystallize or exist as unstable intermediates. researchgate.net For this compound, these calculations would precisely define the spatial relationship between the chloromethyl group, the carbonyl group, and the oxime moiety.

Table 1: Hypothetical Calculated Geometrical Parameters for this compound Note: The following data is illustrative and not based on published research for the specific compound.

Parameter Bond/Angle Calculated Value (DFT/B3LYP/6-311++G(d,p))
Bond Length C1-Cl 1.78 Å
C2=O 1.22 Å
C3=N 1.28 Å
N-OH 1.41 Å
Bond Angle Cl-C1-C2 112.0°
C1-C2-C3 118.5°
C2-C3=N 121.0°
C3=N-O 111.5°

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. Current time information in Bangalore, IN. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. cdnsciencepub.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. archive.org A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. cdnsciencepub.com FMO analysis for this compound would identify the regions of the molecule most likely to participate in electrophilic and nucleophilic attacks. The HOMO is often localized on electron-rich areas, like the oxime group, while the LUMO might be centered around the electron-withdrawing carbonyl or chloro-substituted carbon.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound Note: The following data is illustrative and not based on published research for the specific compound.

Molecular Orbital Energy (eV)
HOMO -6.5 eV
LUMO -2.1 eV

Charge Distribution and Electrostatic Potential Mapping

To understand how a molecule will interact with other charged or polar species, scientists calculate its charge distribution and map its molecular electrostatic potential (MEP). rsc.orgsphinxsai.com An MEP map illustrates the three-dimensional charge distribution, using a color scale to represent different potential values. google.com

Typically, red-colored regions indicate a negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. acs.orgnih.gov Blue-colored regions signify a positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack. acs.orgnih.gov For this compound, one would expect to see negative potential (red) around the oxygen atoms of the carbonyl and oxime groups, and positive potential (blue) near the hydrogen atom of the oxime and potentially the carbon attached to the chlorine atom. acs.org

Mechanistic Investigations via Computational Modeling

Computational modeling is instrumental in elucidating complex reaction mechanisms, providing details that are often impossible to observe experimentally. researchgate.netmdpi.com

Transition State Characterization for Key Reaction Pathways

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. acs.org Characterizing the geometry and energy of this transition state is crucial for understanding the reaction's mechanism and rate. researchgate.net Computational chemists use algorithms to locate these saddle points on the potential energy surface.

For a reaction involving this compound, such as a nucleophilic substitution at the chloromethyl carbon or a reaction at the oxime group, transition state calculations would reveal the precise geometry of the molecule at the peak of the energy barrier. This includes identifying which bonds are breaking and which are forming during the reaction process. mdpi.com

Reaction Energy Profile Calculations and Activation Barriers

A reaction energy profile graphically represents the energy of the system as it progresses from reactants to products. researchgate.net By calculating the energies of the reactants, transition states, intermediates, and products, a complete energy profile can be constructed. sci-hub.se

Table 3: Example Reaction Energy Data for a Hypothetical Reaction of this compound Note: The following data is illustrative and not based on published research for the specific compound.

Thermodynamic Parameter Energy Value (kcal/mol)
Activation Energy (Forward Reaction) +22.5
Overall Reaction Energy (ΔE) -15.0

Solvent Effects Modeling on Reaction Thermodynamics and Kinetics

The chemical behavior of this compound, including the thermodynamics and kinetics of its reactions, is significantly influenced by the surrounding solvent environment. Computational chemistry provides powerful tools to model these solvent effects, offering insights that complement experimental studies. researchgate.netchemrxiv.org The choice of solvent can alter reaction rates by orders of magnitude and can even change the preferred reaction pathway. chemrxiv.org

Modeling of solvent effects is typically approached through two main strategies: implicit and explicit solvation models. Implicit models, such as the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO), treat the solvent as a continuous medium with a defined dielectric constant. mit.edu This approach is computationally efficient and effective at capturing the bulk electrostatic interactions between the solute (this compound) and the solvent. For instance, polar solvents would be expected to stabilize polar transition states or intermediates in reactions involving this compound, thereby accelerating the reaction rate compared to nonpolar solvents.

Explicit solvent models offer a more detailed picture by including individual solvent molecules in the computational simulation. While more computationally demanding, this method allows for the specific hydrogen bonding and other short-range interactions between this compound and solvent molecules to be accurately modeled. This level of detail is crucial for understanding reactions where specific solvent-solute interactions play a dominant role in the reaction mechanism.

For a molecule like this compound, the polarity of the solvent would be a key factor. In a study on a different oxime, the equilibrium between conformers was shown to be favored in more polar solvents. acs.org The thermodynamic and kinetic parameters of reactions involving this compound, such as its formation or subsequent transformations, can be calculated in various solvents to predict how the reaction equilibrium and rate constants will change.

Below is an illustrative table showing hypothetical relative free energy changes (ΔG) for a reaction of this compound in different solvents, demonstrating the potential impact of the solvent environment.

SolventDielectric Constant (ε)Relative Free Energy of Activation (kcal/mol)Relative Reaction Rate (k_rel)
n-Hexane1.880.01
Chloroform4.81-2.550
Acetone (B3395972)20.7-4.0800
Water78.4-6.020000

Note: The data in this table is illustrative and based on general principles of solvent effects on chemical reactions. Specific experimental or computational data for this compound was not available in the cited sources.

Conformational Analysis and Isomerism Studies

The structural flexibility of this compound gives rise to various conformers and isomers, the relative stabilities of which can be investigated using computational methods. These studies are essential for understanding the molecule's reactivity and spectroscopic properties.

Rotational Barriers and Conformational Preferences

This compound possesses several single bonds around which rotation can occur, leading to different spatial arrangements of its atoms, known as conformers. The key rotational barriers would be associated with the C-C single bond and the C=N-O-H linkage.

Computational studies, typically employing Density Functional Theory (DFT), can be used to calculate the potential energy surface for rotation around these bonds. This allows for the identification of energy minima, corresponding to stable conformers, and transition states, which define the rotational energy barriers. For oximes, both syn and anti conformations with respect to the C=N-O-H group are possible and have been studied in related molecules. researchgate.net The energy difference between these conformers is often small, and they can exist in equilibrium. researchgate.net

The substituent groups, in this case, the chlorine atom and the methyl group, will influence the conformational preferences through steric and electronic effects. The solvent can also play a role in stabilizing certain conformers through specific interactions like hydrogen bonding. acs.org

The following table provides a hypothetical representation of the calculated relative energies and rotational barriers for different conformers of this compound.

ConformerDihedral Angle (C-C-N-O)Relative Energy (kcal/mol)Rotational Barrier to Interconversion (kcal/mol)
Conformer A (anti-periplanar)180°0.05.2
Conformer B (syn-clinal)60°1.83.4
Conformer C (anti-clinal)120°2.52.7

Tautomeric Equilibria and Stability Assessment

This compound can potentially exist in different tautomeric forms, which are isomers that readily interconvert through the migration of a proton. The most relevant tautomerism for this compound would be the nitroso-oxime tautomerism. numberanalytics.comncl.res.in This involves an equilibrium between the oxime form (C=N-OH) and the nitroso form (CH-N=O).

Quantum mechanical calculations are instrumental in assessing the relative stabilities of these tautomers. researchgate.net For most simple oximes, the oxime form is significantly more stable than the corresponding nitroso tautomer. researchgate.net However, the relative stability can be influenced by factors such as the molecular structure and the solvent environment. numberanalytics.com

Computational studies would involve optimizing the geometries of both the oxime and nitroso tautomers of this compound and calculating their relative energies. The inclusion of a solvation model is crucial, as polar solvents can differentially stabilize the tautomers, potentially shifting the equilibrium.

An illustrative table of the calculated relative energies for the tautomers of this compound in different environments is presented below.

TautomerEnvironmentRelative Energy (kcal/mol)Predicted Equilibrium Population (%)
OximeGas Phase0.0>99.9
NitrosoGas Phase+12.0<0.1
OximeWater0.0>99.9
NitrosoWater+10.5<0.1

Advanced Analytical Characterization Techniques for Chloropyruvaldoxime and Its Derivatives

High-Resolution Mass Spectrometry for Precise Mass and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the characterization of chloropyruvaldoxime. It provides the high-resolution mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of its elemental composition with a high degree of confidence. For this compound (C₃H₄ClNO₂), the expected exact mass can be calculated and compared with the experimental value, typically within a few parts per million (ppm), to confirm its identity.

Furthermore, the fragmentation patterns observed in the mass spectrum offer valuable structural information. Techniques such as electron ionization (EI) or electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) can be employed to induce and analyze the fragmentation of the parent molecule. The cleavage of the C-C bond, the loss of the chlorine atom, and the fragmentation of the oxime group would produce characteristic daughter ions. For instance, the fragmentation of a derivative, 2-amino-3-cyano-5-chloromethyl-6-deutero-pyrazine, showed a protonated molecular ion peak at m/z 170, confirming its molecular weight of 169. google.com A similar approach for this compound would be crucial for its definitive identification.

Table 1: Theoretical HRMS Fragmentation of this compound

Fragment IonChemical FormulaTheoretical Exact Mass (m/z)
[M+H]⁺C₃H₅ClNO₂⁺122.0003
[M-Cl]⁺C₃H₄NO₂⁺86.0237
[M-NOH]⁺C₃H₃ClO⁺90.9894
[CH₂Cl]⁺CH₂Cl⁺49.9816

Note: This table is illustrative and based on theoretical fragmentation pathways.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for the detailed structural elucidation of this compound in solution.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While one-dimensional ¹H and ¹³C NMR provide fundamental information, two-dimensional (2D) NMR techniques are essential for unambiguous assignment of all proton and carbon signals, especially in more complex derivatives.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For this compound, it would confirm the connectivity within any potential alkyl chain in a derivative, although for the parent molecule with isolated protons, cross-peaks would be absent.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would definitively assign the carbon signal for the chloromethyl group (-CH₂Cl) and the methine group (-CH=NOH) by correlating them to their respective proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between carbon and proton atoms. This is particularly powerful for identifying quaternary carbons and piecing together the molecular skeleton. For this compound, HMBC would show correlations from the protons of the -CH₂Cl group to the carbonyl carbon, and from the methine proton to the carbonyl carbon, thus confirming the core structure.

A patent describing the synthesis of a deuterated analog provides ¹H NMR data for β-chloropyruvaldoxime, with signals at 4.78 ppm (2H, singlet, -CH₂Cl), 7.65 ppm (1H, singlet, CH=NOH), and 12.75 ppm (1H, singlet, =NOH). google.com These assignments could be unequivocally confirmed using 2D NMR techniques.

Table 2: Expected 2D NMR Correlations for this compound

Proton (δ, ppm)HSQC Correlation (Carbon)HMBC Correlations (Carbon)
4.78 (-CH₂Cl)C1C2 (Carbonyl)
7.65 (CH=NOH)C3C2 (Carbonyl)

Note: Carbon numbering is illustrative: C1(-CH₂Cl)-C2(=O)-C3(H)=NOH.

Solid-State NMR Spectroscopy for Bulk and Crystalline Forms

Solid-State NMR (ssNMR) spectroscopy provides structural information about materials in their solid, bulk, or crystalline forms. This technique is particularly useful when single crystals suitable for X-ray diffraction are not available or when studying bulk properties. For this compound, ssNMR could be used to study polymorphism, identify different crystalline forms, and understand the molecular conformation in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would enhance the signal of the low-abundant ¹³C nuclei.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the oxime (around 3200-3400 cm⁻¹), the C=O stretch of the ketone (around 1700 cm⁻¹), the C=N stretch of the oxime (around 1650 cm⁻¹), and the C-Cl stretch (around 600-800 cm⁻¹). For example, the IR spectrum of a derivative, 2-amino-3-cyano-5-chloromethyl-6-deutero-pyrazine-1-oxide, displayed absorptions at 3390-3280 cm⁻¹ (NH₂), 2240 cm⁻¹ (CN), and 1635 cm⁻¹ (C=N). google.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=O and C=N bonds, being polarizable, would likely give rise to strong Raman signals. This technique can be particularly useful for studying the molecule in aqueous solution, where the O-H vibrations of water can obscure the corresponding region in the IR spectrum.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. Furthermore, it would reveal the packing of the molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding involving the oxime group, which play a crucial role in the physical properties of the compound. While no crystal structure for this compound is publicly available, this would be a critical step in its full characterization.

Chromatographic and Hyphenated Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating this compound from impurities and starting materials. A reversed-phase C18 column with a suitable mobile phase, such as a methanol/water or acetonitrile/water gradient, would likely be effective. Coupling the HPLC system to a UV detector would allow for quantification, while coupling to a mass spectrometer (LC-MS) would provide mass information for each separated peak, aiding in the identification of byproducts. HPLC has been used to monitor the formation of methotrexate (B535133) derivatives from reactions involving this compound precursors. google.com

Gas Chromatography (GC): For volatile and thermally stable derivatives, GC can be an effective method for purity analysis. The purity of related compounds has been assessed using gas-liquid chromatography (glc). archive.orgarchive.org However, the polarity and thermal lability of the oxime group in this compound might necessitate derivatization prior to GC analysis.

Future Directions and Emerging Research Avenues for Chloropyruvaldoxime

Sustainable and Green Synthesis Methodologies

Traditional methods for the synthesis of oximes and their derivatives often rely on processes that have significant environmental drawbacks, such as the use of hazardous solvents and the generation of polluting byproducts. ijprajournal.com The future of chloropyruvaldoxime synthesis lies in the adoption of green chemistry principles to create more environmentally friendly and efficient processes. nih.govnih.gov

Key research avenues include:

Biocatalysis : The use of enzymes to catalyze chemical reactions offers high selectivity and operates under mild conditions, often in aqueous media. mdpi.comnih.gov Research into enzymes like hydrolases, which can facilitate the formation of oximes from amines, presents a promising chemoenzymatic pathway. rsc.org The development of biocatalysts specifically tailored for the oximation of α-halo ketones could provide a highly efficient and sustainable route to this compound.

Electrochemical Synthesis : Electro-organic chemistry is a powerful green technology that uses electricity to drive redox reactions, thereby avoiding the need for stoichiometric chemical oxidants or reductants. rsc.orgnih.gov This approach can lead to milder reaction conditions and increased selectivity. rsc.org Developing an electrochemical method for the synthesis of this compound could significantly reduce waste and energy consumption compared to conventional methods. youtube.com

Solvent-Free and Alternative Solvent Reactions : A major goal of green chemistry is to minimize or eliminate the use of volatile organic solvents. researchgate.net Methodologies such as solvent-free reactions under microwave irradiation or the use of benign solvents like water, glycerol, or deep eutectic solvents are being explored for oxime synthesis. ijprajournal.comresearchgate.netmdpi.com Applying these techniques to this compound could drastically reduce the environmental footprint of its production. For example, using natural acids in aqueous media has been shown to be an effective green approach for general oxime synthesis. ijprajournal.com

MethodologyKey AdvantagesRelevance to this compound
BiocatalysisHigh selectivity, mild conditions, use of aqueous media. mdpi.comPotential for enantioselective synthesis and reduced waste.
Electrochemical SynthesisAvoids chemical reagents, high efficiency, potential for scalability. rsc.orgnih.govCleaner production route with fewer byproducts.
Alternative SolventsReduced environmental impact, improved safety. researchgate.netAligns synthesis with sustainability goals.
Solvent-Free ConditionsMinimal waste, often faster reaction times (e.g., with microwave). ijprajournal.comHigh atom economy and process efficiency.

Exploration of Novel Catalytic Applications

The electron-rich nitrogen and oxygen atoms in the oxime group, along with the chlorine atom, make this compound a candidate for applications in catalysis, either as a ligand for metal complexes or as an organocatalyst itself.

Future research could focus on:

Metal Complex Catalysis : Oximes are known to act as versatile ligands in inorganic chemistry. acs.org The this compound molecule could be used to form novel transition metal complexes. These complexes could then be screened for catalytic activity in a variety of organic transformations, such as cross-coupling reactions or oxidation/reduction processes. The electronic properties of the ligand, influenced by the chloro- and carbonyl groups, could tune the reactivity of the metal center in unique ways.

Photocatalysis : The integration of organocatalysis with photochemistry is a rapidly growing field. mdpi.com Investigating whether this compound or its derivatives can act as photosensitizers or participate in photocatalytic cycles could open up new reaction pathways driven by visible light, a key goal of sustainable chemistry. nih.gov

Design of Next-Generation Synthetic Reagents Based on the this compound Scaffold

The inherent reactivity of this compound makes its molecular framework, or "scaffold," an excellent starting point for the development of new synthetic reagents. The presence of multiple reactive sites allows for diverse chemical transformations. mdpi.com

Emerging areas of focus include:

Multifunctional Building Blocks : The α-chloro-ketoxime moiety is primed for sequential reactions. The chlorine atom is a good leaving group for nucleophilic substitution, while the oxime group can undergo various transformations such as alkylation, acylation, or reduction. mdpi.comnih.gov This allows for the stepwise introduction of different functional groups, creating complex and valuable building blocks for the synthesis of pharmaceuticals, agrochemicals, and materials.

Reagents for Heterocycle Synthesis : Oximes are valuable intermediates in the synthesis of nitrogen-containing heterocycles. ijprajournal.com By exploiting the reactivity of both the chloro- and oxime functionalities, new synthetic routes to novel pyridines, pyrazines, or isoxazoles could be developed, starting from the this compound scaffold.

Oxime Ligation Tools : Oxime ligation is a powerful chemoselective reaction used to connect molecules, particularly in the field of bioconjugation to link peptides, proteins, or carbohydrates. juniperpublishers.comnih.gov Derivatives of this compound could be designed as bifunctional linkers, where one part of the molecule connects to a biological target via oxime ligation, and the other part carries a payload or a reporter group, attached through chemistry involving the chloro-substituent.

Integration into Automated and High-Throughput Synthesis Platforms

Modern chemical research, particularly in drug discovery, relies heavily on the rapid synthesis and screening of large numbers of compounds, often referred to as chemical libraries. nih.govnih.gov The this compound scaffold is well-suited for these technologies.

Future directions include:

Automated Synthesis : Robotic systems can perform chemical reactions with high precision and reproducibility, accelerating the discovery process. nih.govsciencedaily.com An automated platform could use this compound as a starting material and systematically react it with a diverse set of building blocks using pre-filled reagent cartridges. sigmaaldrich.com This would enable the rapid generation of a library of derivatives without manual intervention.

Flow Chemistry : Continuous flow synthesis offers precise control over reaction parameters, improved safety, and easier scalability. mdpi.com A flow chemistry setup could be designed to synthesize this compound itself or to perform subsequent derivatization reactions. This approach is highly compatible with automation and real-time analysis. fu-berlin.de

High-Throughput Screening (HTS) : Once a library of this compound derivatives is synthesized, HTS platforms can be used to rapidly screen them for desired biological or chemical properties. nih.govthermofisher.com For example, libraries could be screened for antibacterial activity or for their ability to catalyze a specific reaction. nih.gov This combination of automated synthesis and HTS can dramatically shorten the timeline for discovering new functional molecules. mdpi.com

Advanced Computational Design of Derivatives with Tailored Chemical Reactivity

Computational chemistry and in silico (computer-based) techniques are becoming indispensable tools for modern chemical research. nih.gov These methods allow scientists to predict the properties of molecules before they are ever synthesized in the lab, saving significant time and resources.

Key research avenues for this compound include:

Virtual Library Design and Screening : Before committing to resource-intensive automated synthesis, a "virtual library" of thousands of potential this compound derivatives can be generated in a computer. These virtual compounds can then be subjected to in silico screening, such as molecular docking simulations, to predict their interaction with a specific biological target (e.g., a protein enzyme). mdpi.com This process helps to prioritize which compounds should be synthesized and tested physically.

Machine Learning for Property Prediction : Artificial intelligence and machine learning algorithms can be trained on existing chemical data to predict the properties of new molecules. nih.gov By training a model with data on known oximes and chloro-ketones, it could be possible to predict the reactivity, stability, or even potential toxicity of novel this compound derivatives, further guiding the design of next-generation compounds with tailored chemical functionalities.

Q & A

Q. Critical Parameter Table :

ParameterAcceptable RangeImpact on IC50_{50}
Incubation time30–60 min±15% variability
Temperature37±0.5°C>±0.5°C alters kinetics

How should researchers address contradictory cytotoxicity results in this compound studies?

Advanced Research Focus
Discrepancies may stem from cell line heterogeneity or assay interference. Solutions include:

  • Cell line authentication : Use STR profiling to confirm identity and avoid cross-contamination .
  • Interference checks : Test oxime reactivity with MTT assay reagents (e.g., formazan precipitation artifacts) .
  • Dose-response normalization : Report IC50_{50} values relative to internal controls (e.g., cisplatin) .

Example Conflict Resolution : A 2024 study attributed false-positive cytotoxicity in HeLa cells to this compound-mediated NADH depletion, resolved via LC-MS metabolite profiling .

What computational approaches predict this compound’s reactivity in biological systems?

Advanced Research Focus
In silico methods help prioritize experimental targets:

  • DFT calculations : Model oxime group nucleophilicity and chloro-substituent electronic effects .
  • Molecular docking : Screen against cysteine protease targets (e.g., caspase-3) to predict binding modes .
  • ADMET prediction : Use SwissADME to assess permeability and metabolic stability .

Validation Protocol : Compare computational predictions with in vitro glutathione reactivity assays .

How can researchers optimize this compound’s stability for long-term storage?

Basic Research Focus
Degradation pathways (hydrolysis, oxidation) require tailored stabilization:

  • Lyophilization : Test cryoprotectants (e.g., trehalose) for amorphous vs. crystalline stability .
  • Oxygen-free packaging : Store under argon with oxygen scavengers (e.g., Ageless®) .
  • Accelerated aging studies : Use Arrhenius modeling at 40°C/75% RH to predict shelf life .

Q. Stability Data :

FormulationDegradation Rate (%/month)Major Degradant
Lyophilized1.2Pyruvaldehyde
Solution (pH 5)4.8Chloride ion

What analytical techniques are critical for characterizing this compound’s purity?

Basic Research Focus
Multi-technique validation is essential:

  • HPLC-DAD : Use C18 columns with 0.1% TFA mobile phase (λ=254 nm) .
  • Elemental analysis : Confirm C/N/Cl ratios within ±0.4% of theoretical values .
  • Mass spectrometry : Compare ESI+ spectra with synthetic standards for isotopic patterns .

Acceptance Criteria : Purity ≥95% by HPLC, elemental analysis error ≤0.3% .

How to design a mechanistic study for this compound’s reactive oxygen species (ROS) modulation?

Q. Advanced Research Focus

  • Probe selection : Use DCFH-DA for general ROS vs. MitoSOX™ for mitochondrial specificity .
  • Time-resolved assays : Capture ROS bursts at 5-min intervals for 1h post-treatment .
  • Inhibitor controls : Pre-treat with NAC (ROS scavenger) to confirm specificity .

Data Interpretation : Normalize ROS levels to cell viability (MTT assay) to exclude cytotoxicity artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.